5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-METHANESULFONYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride to form 4-chloro-2-methanesulfonylpyrimidine . This intermediate is then reacted with 4-[(2-methylpiperidin-1-yl)sulfonyl]phenylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-METHANESULFONYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-CHLORO-2-METHANESULFONYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-CHLORO-2-METHANESULFONYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylsulfonyl)pyrimidine: A simpler pyrimidine derivative with similar functional groups.
N-Phenylpyrimidine-4-carboxamide: Another pyrimidine derivative with a different substitution pattern.
Uniqueness
5-CHLORO-2-METHANESULFONYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H21ClN4O5S2 |
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Molecular Weight |
473.0 g/mol |
IUPAC Name |
5-chloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H21ClN4O5S2/c1-12-5-3-4-10-23(12)30(27,28)14-8-6-13(7-9-14)21-17(24)16-15(19)11-20-18(22-16)29(2,25)26/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,24) |
InChI Key |
YVNKXHXFILVMOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C |
Origin of Product |
United States |
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